
4-Amino-2,3-difluorophenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2,3-difluorophenyl acetate is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of phenyl acetate, where the phenyl ring is substituted with amino and difluoro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,3-difluorophenyl acetate typically involves the following steps:
Nitration: The starting material, 2,3-difluoroaniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: The resulting 4-amino-2,3-difluoroaniline is acetylated using acetic anhydride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the process.
化学反应分析
Types of Reactions
4-Amino-2,3-difluorophenyl acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium alkoxide (NaOR).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
科学研究应用
4-Amino-2,3-difluorophenyl acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 4-Amino-2,3-difluorophenyl acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The amino and difluoro groups can interact with molecular targets, leading to changes in their activity or function. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
4-Amino-2,3-dichlorophenyl acetate: Similar structure but with chlorine atoms instead of fluorine.
4-Amino-2,3-dibromophenyl acetate: Similar structure but with bromine atoms instead of fluorine.
4-Amino-2,3-dimethylphenyl acetate: Similar structure but with methyl groups instead of fluorine.
Uniqueness
4-Amino-2,3-difluorophenyl acetate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable building block in drug design and materials science.
属性
分子式 |
C8H7F2NO2 |
|---|---|
分子量 |
187.14 g/mol |
IUPAC 名称 |
(4-amino-2,3-difluorophenyl) acetate |
InChI |
InChI=1S/C8H7F2NO2/c1-4(12)13-6-3-2-5(11)7(9)8(6)10/h2-3H,11H2,1H3 |
InChI 键 |
WUGQQMJQNCQUKH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C(=C(C=C1)N)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






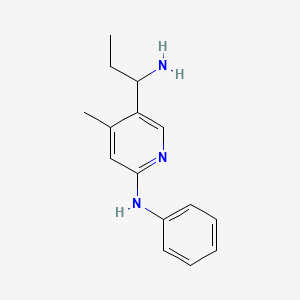
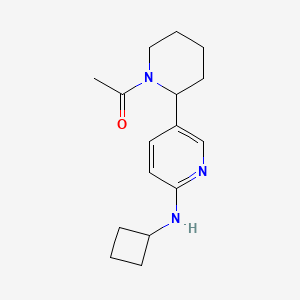
![9-Fluoro-2-azaspiro[5.5]undecane](/img/structure/B13009299.png)

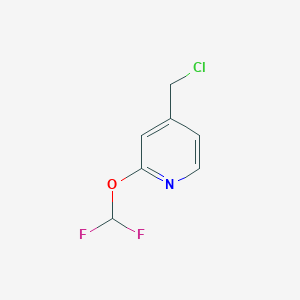
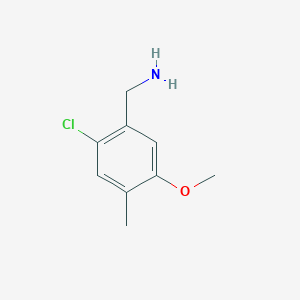


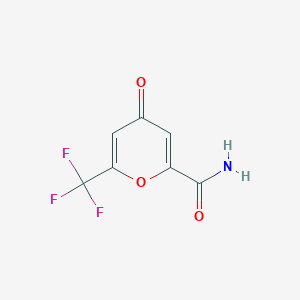
![[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B13009341.png)
